PKC Activation ED50: 28-Deacetylbelamcandal vs. TPA Reference Standard vs. Geometric Isomer Iridotectoral B
28-Deacetylbelamcandal (compound 4) activates protein kinase C with an ED50 of 300 nM, approximately 1/15th the potency of TPA (ED50: 20 nM) [1]. Critically, its geometric isomer iridotectoral B (compound 5), which differs only in the configuration at the α,β-unsaturated aldehyde moiety, exhibits approximately 100-fold weaker PKC activation (two orders of magnitude lower) [1]. Among all 11 iridal-type triterpenoids tested, 28-deacetylbelamcandal showed the most potent PKC activation activity [1].
| Evidence Dimension | PKC enzyme activation (ED50) |
|---|---|
| Target Compound Data | 300 nM (28-deacetylbelamcandal, compound 4) |
| Comparator Or Baseline | TPA: 20 nM; Iridotectoral B (compound 5, geometric isomer): ~100-fold weaker than compound 4 |
| Quantified Difference | 15-fold less potent than TPA; ~100-fold more potent than geometric isomer iridotectoral B |
| Conditions | Partially purified PKC from mouse brain; incorporation of ³²P into histone III-S from [γ-³²P]ATP; dose-response curves from 11 iridals tested in parallel [1]. |
Why This Matters
Demonstrates that the E-configuration of the α,β-unsaturated aldehyde is a strict structural requirement for nanomolar PKC activation, making 28-deacetylbelamcandal the most potent spiroiridal PKC activator identified among tested iridals.
- [1] Takahashi K, Hano Y, Suganuma M, Okabe S, Nomura T. Protein kinase C activation by iridal type triterpenoids. Biol Pharm Bull. 2002 Apr;25(4):432-6. doi: 10.1248/bpb.25.432. PMID: 11995919. View Source
